BenchChemオンラインストアへようこそ!

2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

Medicinal Chemistry Lead Optimization Salt Selection

2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride (CAS 2193059-53-7) is a heterocyclic small-molecule building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class. It features a fused bicyclic imidazo-pyrazine core with a sec-butyl (butan-2-yl) substituent at the C2 position, supplied as the hydrochloride salt.

Molecular Formula C10H18ClN3
Molecular Weight 215.73
CAS No. 2193059-53-7
Cat. No. B2577985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride
CAS2193059-53-7
Molecular FormulaC10H18ClN3
Molecular Weight215.73
Structural Identifiers
SMILESCCC(C)C1=CN2CCNCC2=N1.Cl
InChIInChI=1S/C10H17N3.ClH/c1-3-8(2)9-7-13-5-4-11-6-10(13)12-9;/h7-8,11H,3-6H2,1-2H3;1H
InChIKeyBAWBPRBMLRITRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride (CAS 2193059-53-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride (CAS 2193059-53-7) is a heterocyclic small-molecule building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class. It features a fused bicyclic imidazo-pyrazine core with a sec-butyl (butan-2-yl) substituent at the C2 position, supplied as the hydrochloride salt [1]. The compound has a molecular formula of C₁₀H₁₈ClN₃, a molecular weight of 215.72 g/mol, and an MDL identifier of MFCD31617588 [2]. Its parent free base (CAS 1341678-82-7) has a computed LogP of approximately 1.50 and a topological polar surface area (TPSA) of 29.85 Ų . The imidazo[1,2-a]pyrazine scaffold is recognized in the medicinal chemistry literature as a privileged structure with demonstrated applications across kinase inhibition (e.g., Aurora kinases, CK1, c-Met/VEGFR-2), Gαq-protein modulation, P2X7 receptor antagonism, antiproliferative activity, and luciferase-based bioluminescent assay development [3]. However, it must be explicitly noted that peer-reviewed, compound-specific biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀ values) for this exact CAS number are presently absent from the public primary literature, and differentiation must therefore be established through verifiable physicochemical, structural, and procurement-based comparisons.

Why In-Class Substitution of 2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride Is Not Advisable Without Comparative Data


The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold supports a broad range of C2 substituents—including hydrogen, trifluoromethyl, tert-butyl, phenyl, and sec-butyl—each of which imparts quantitatively distinct physicochemical properties that can alter LogP, solubility, steric occupancy, hydrogen-bonding capacity, and ultimately biological target engagement . The hydrochloride salt form further differentiates the target compound from its free-base analog (CAS 1341678-82-7) in terms of aqueous solubility, hygroscopicity, and handling characteristics [1]. Without compound-specific comparative data, interchanging any two C2-substituted or salt-form variants within this class risks introducing uncontrolled variables in lead optimization campaigns, SAR studies, or assay development workflows. The sections below provide the available quantitative evidence to inform selection among the closest structural comparators.

Quantitative Differentiation Evidence: 2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride vs. Closest Structural Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Hydrogen-Bond Donor Differential

The hydrochloride salt (CAS 2193059-53-7) possesses two hydrogen-bond donor (HBD) groups versus one HBD for the free base form (CAS 1341678-82-7), as computed by PubChem [1]. The HCl salt has a molecular weight of 215.72 g/mol compared to 179.26 g/mol for the free base . The increased HBD count and ionic character of the hydrochloride salt predict enhanced aqueous solubility relative to the neutral free base, consistent with the general principle that salt formation improves the dissolution rate of weakly basic heterocycles [2]. This is relevant for biological assay preparation where DMSO stock solutions are diluted into aqueous buffer; higher intrinsic aqueous solubility reduces the risk of compound precipitation at the assay concentration.

Medicinal Chemistry Lead Optimization Salt Selection

C2 sec-Butyl vs. tert-Butyl Isomer: Lipophilicity and Steric Topology Differentiation

The sec-butyl substituent (butan-2-yl) at C2 provides a computed LogP of 1.50 for the free base, compared to a reported LogP of approximately 1.1 for the tert-butyl isomer 2-(tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1253801-23-8) . This ΔLogP of +0.4 represents a measurable difference in lipophilicity that can affect membrane permeability, protein binding, and metabolic stability. Furthermore, the sec-butyl group introduces a chiral center (one undefined stereocenter per PubChem) and a branched-but-linear topology, whereas tert-butyl presents a spherical, achiral, and more sterically congested geometry [1]. The sec-butyl group possesses two rotatable bonds versus one effectively rotatable bond for tert-butyl, offering different conformational sampling in target binding pockets.

SAR Studies Lipophilicity Optimization C2 Modulation

C2 sec-Butyl vs. Trifluoromethyl: Divergent Electronic and Lipophilic Profiles for Target Engagement Tuning

The C2 sec-butyl group (electron-donating, LogP 1.50) and the C2 trifluoromethyl group (electron-withdrawing, LogP -0.42 for the free base CAS 126069-70-3) represent opposite extremes of electronic and lipophilic modulation on the imidazo[1,2-a]pyrazine scaffold . The CF₃ analog reduces LogP by approximately 1.9 log units relative to sec-butyl, shifting from moderately lipophilic to hydrophilic. This has direct implications for target engagement: the imidazo[1,2-a]pyrazine literature demonstrates that C2 modulation significantly impacts potency and selectivity in kinase inhibition (e.g., Leishmania major CK1 vs. human CK1 isoform selectivity) [1]. The sec-butyl group's electron-donating character increases the electron density of the imidazole ring, potentially strengthening π-π stacking interactions with aromatic binding-site residues, while CF₃ exerts an electron-withdrawing effect that can modulate the pKₐ of the imidazole nitrogen [2].

Electronic Effects Metabolic Stability Kinase Inhibitor Design

C2 Substitution vs. Unsubstituted Parent: Lipophilicity-Driven Differentiation for Lead-Likeness Tuning

The 2-(sec-butyl) substitution elevates the computed LogP from 1.12 (unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, CAS 1187830-84-7) to 1.50 (sec-butyl free base), a ΔLogP of +0.38 . The unsubstituted parent has a molecular weight of 159.62 g/mol (HCl salt) versus 215.72 g/mol for the target compound, representing a ΔMW of +56.1 g/mol [1]. Both compounds share an identical TPSA of 29.85 Ų . This means the sec-butyl substitution increases lipophilicity without increasing polar surface area—a favorable profile for improving membrane permeability while maintaining the same hydrogen-bonding capacity. In the context of fragment-to-lead optimization, the unsubstituted core (MW 123.16 free base) may serve as a fragment starting point (MW <250, LogP <3), while the sec-butyl analog represents one logical vector for lipophilicity-directed growth.

Fragment-Based Drug Discovery Lead-Likeness Lipophilic Ligand Efficiency

C2 sec-Butyl vs. Phenyl: Balanced Lipophilicity for CNS Drug-Likeness Parameters

The 2-phenyl analog (CAS 126052-29-7) has a computed LogP of 1.71 compared to 1.50 for the sec-butyl-substituted free base, a ΔLogP of +0.21 . The phenyl substitution increases molecular weight to 199.25 g/mol and introduces an additional aromatic ring, which alters the planarity and π-stacking potential of the molecule. For CNS drug discovery programs, the sec-butyl analog falls within favorable CNS MPO (Multiparameter Optimization) ranges with its moderate LogP, low TPSA (29.85 Ų), and low molecular weight, whereas the phenyl analog trends toward higher LogP and increased aromatic ring count, which may reduce CNS desirability per known guidelines (e.g., ≤3 aromatic rings for CNS candidates) [1]. The sec-butyl analog also retains a higher fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success rates in drug development [2].

CNS Drug Discovery Physicochemical Property Optimization Aromaticity Trade-offs

Procurement and Handling: Vendor Availability, Pricing, and GHS Safety Profile

The target compound is commercially available from Enamine (catalog EN300-1699910) at 95% purity with pricing of $943/1g, $1,848/2.5g, and $2,732/5g as of 2023 [1]. The GHS hazard classification per ECHA C&L notification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' [2]. In comparison, the unsubstituted parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 1187830-84-7) is more widely available from multiple vendors (e.g., Fluorochem, AKSci, Chemenu) at generally lower price points, reflecting its status as a more common building block . The price premium for the sec-butyl-substituted compound reflects the additional synthetic steps required for C2 functionalization and more limited production scale.

Chemical Procurement Inventory Management Laboratory Safety

Optimal Application Scenarios for 2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Moderate Lipophilicity with sp³ Character

In kinase inhibitor programs where the imidazo[1,2-a]pyrazine scaffold serves as an ATP-competitive hinge-binding motif, the sec-butyl substituent at C2 provides a computed LogP of 1.50 and high Fsp³ (~0.70) . This profile is aligned with lead-like chemical space and may reduce the risk of promiscuous inhibition associated with flat, highly aromatic scaffolds. The chiral sec-butyl group additionally offers a vector for enantiomer-specific SAR exploration not available with the achiral tert-butyl or trifluoromethyl analogs [1]. The hydrochloride salt form facilitates dissolution in aqueous kinase assay buffers (typical pH 7.4), minimizing DMSO carryover artifacts [2].

CNS-Targeted Drug Discovery Campaigns Favoring Low TPSA and Controlled Lipophilicity

With a TPSA of 29.85 Ų, LogP of 1.50, and molecular weight of 215.72 g/mol (HCl salt), this compound resides within favorable CNS MPO parameter space (TPSA <76 Ų, LogP 1–3, MW <360) [3]. Compared to the 2-phenyl analog (LogP 1.71, 2 aromatic rings, lower Fsp³), the sec-butyl-substituted compound maintains a higher fraction of sp³-hybridized carbons, which correlates with improved solubility and reduced attrition in CNS drug development [4]. The compound is thus suited as an advanced intermediate or building block for CNS-targeted kinase inhibitor or GPCR modulator programs.

Structure-Activity Relationship (SAR) Studies Exploring C2 Substituent Effects on Target Selectivity

The imidazo[1,2-a]pyrazine literature demonstrates that C2 substitution directly modulates potency and selectivity profiles, as shown for Leishmania CK1 vs. human CK1 inhibition [5]. The sec-butyl analog fills a specific niche in the C2 substituent matrix—between the less lipophilic hydrogen (LogP 1.12) and trifluoromethyl (LogP -0.42) analogs and the more lipophilic phenyl analog (LogP 1.71)—enabling systematic exploration of lipophilicity-activity relationships . Its single undefined chiral center also permits investigation of stereochemistry-dependent target engagement if enantiomerically resolved samples are sourced.

Bioluminescent Assay Development Using Coelenterazine Analog Scaffolds

Patents from Promega Corporation identify substituted imidazo[1,2-a]pyrazines as coelenterazine analogs for luciferase-based bioluminescent detection assays [6]. The sec-butyl substitution at C2, combined with the saturated 5,6,7,8-tetrahydro core, may influence the luminescence emission wavelength, quantum yield, and cell permeability profile of the resulting coelenterazine analog. The hydrochloride salt form provides handling advantages during analog synthesis and assay buffer preparation. Researchers developing novel luciferase substrates can use this compound as a C2-diversified building block to tune substrate properties.

Quote Request

Request a Quote for 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.